molecular formula C7H13N3O B13607773 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13607773
M. Wt: 155.20 g/mol
InChI Key: LFQVYMPJTSJFIA-UHFFFAOYSA-N
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Description

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived secondary alcohol with a primary amino group. Its structure features a 1,5-dimethylpyrazole core linked to an ethanolamine moiety. This compound is of interest in medicinal and supramolecular chemistry due to its dual functional groups (hydroxyl and amino), which enable hydrogen bonding and coordination with metal ions. Crystallographic studies, conducted using tools like SHELXL , have elucidated its molecular geometry, confirming a tetrahedral configuration at the ethanolamine carbon and planar pyrazole ring.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-amino-1-(1,5-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-9-10(5)2/h4,7,11H,3,8H2,1-2H3

InChI Key

LFQVYMPJTSJFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(CN)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

General Synthetic Strategy

The synthesis of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol generally involves:

  • Functionalization of the pyrazole ring at the 4-position.
  • Introduction of the amino-ethanol side chain via substitution or condensation reactions.
  • Use of appropriate amine and hydroxyl group sources.

The key synthetic challenge is the selective modification of the pyrazole ring while maintaining the integrity of the 1,5-dimethyl substituents.

Reported Synthetic Routes

Route via α-Haloketone Intermediate and Amino Alcohol Substitution

One common approach involves the synthesis of an α-haloketone derivative of 1,5-dimethylpyrazole, such as 2-bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one, followed by nucleophilic substitution with an amino alcohol or ammonia derivatives to introduce the amino-ethanol side chain.

  • Step 1: Preparation of 2-bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one by bromination of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one.
  • Step 2: Reaction of the α-bromo ketone with aqueous ammonia or aminoethanol under controlled temperature to yield the amino-ethanol substituted pyrazole.

This method benefits from straightforward reaction conditions and moderate to high yields (50-80%) depending on purification.

Direct Amination of Pyrazolyl Ketone

Another method involves the direct amination of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one using hydrazine derivatives or other nitrogen nucleophiles in ethanol or other polar solvents under reflux conditions.

  • Refluxing the pyrazolyl ethanone with hydrazine hydrate or aminoethanol for 4-24 hours.
  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by reduction or rearrangement to yield the amino-ethanol derivative.

This approach is supported by analogous syntheses of pyrazole derivatives and is useful for preparing related compounds with amino substituents.

Catalytic and Flow Chemistry Approaches

Industrial or large-scale synthesis may employ continuous flow reactors and catalytic systems to improve yield and purity.

  • Use of bases such as potassium carbonate in N,N-dimethylformamide (DMF) as solvent.
  • Stirring at room temperature or mild heating (25-50 °C) for 2-4 hours.
  • Subsequent recrystallization from ethanol or ethanol/dioxane mixtures to purify the product.

Such methods achieve yields up to 75% and allow for scale-up with controlled reaction parameters.

Reaction Conditions Summary Table

Step/Method Reagents/Conditions Temperature Time Yield (%) Purification Method Notes
α-Haloketone bromination Bromine or NBS in solvent (e.g., chloroform) 0-25 °C 2-4 hours 70-85 Extraction, recrystallization Precursor for substitution
Nucleophilic substitution Aminoethanol or NH3 in ethanol or water Reflux (78 °C) 4-24 hours 50-80 Recrystallization Amino-ethanol side chain introduction
Direct amination Hydrazine hydrate or amine in ethanol Reflux 6-24 hours 55-75 Chromatography or recrystallization Alternative amination method
Catalytic base-mediated substitution K2CO3 in DMF, stirring 25-50 °C 2-4 hours 70-75 Recrystallization Suitable for scale-up

Research Discoveries and Analytical Data

Structural Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for the 1,5-dimethyl groups on the pyrazole ring (singlets near 2.3-2.5 ppm), and amino-ethanol methylene protons (multiplets in the 3.5-4.5 ppm region).
  • Infrared Spectroscopy (IR): Bands at ~3300-3500 cm⁻¹ correspond to NH2 and OH stretching vibrations; C-N and C-O stretching observed near 1100-1300 cm⁻¹.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol confirm product identity.

Crystallographic Studies

  • Single-crystal X-ray diffraction of related pyrazole derivatives confirms the planar pyrazole ring and the orientation of the amino-ethanol substituent.
  • Hydrogen bonding networks involving the amino and hydroxyl groups contribute to crystal stability.

Notes on Optimization and Challenges

  • Selectivity: Maintaining the 1,5-dimethyl substitution during functionalization requires mild conditions to prevent demethylation or ring opening.
  • Purification: Recrystallization from ethanol or ethanol/dioxane mixtures is preferred; chromatography may be needed for complex mixtures.
  • Yields: Moderate to high yields are achievable, but reaction time and temperature optimization are crucial.
  • Scalability: Flow chemistry and catalytic methods enable industrial-scale synthesis with consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group exhibits nucleophilic behavior, participating in substitution reactions under controlled conditions.

Reaction Type Reagents/Conditions Products Key Observations
AcylationAcetyl chloride, base (e.g., NaOH)N-Acetylated derivativeRequires anhydrous conditions to prevent hydrolysis of the acylating agent.
AlkylationAlkyl halides (e.g., CH₃I), polar aprotic solventsN-Alkylated derivativesSteric hindrance from the pyrazole ring slows reaction kinetics.

Condensation Reactions

The compound undergoes condensation with carbonyl-containing species to form heterocyclic or imine-linked products.

Reaction Type Reagents/Conditions Products Key Observations
Schiff Base FormationAldehydes (e.g., benzaldehyde), reflux in ethanolImine derivativesReaction pH critical for enamine stability; acidic conditions favor protonation.
Cyclocondensationβ-Diketones, catalytic acidPyrazolo-fused heterocyclesPyrazole’s electron-withdrawing effect directs regioselectivity .

Oxidation and Reduction

The hydroxyl group is susceptible to redox transformations, while the amino group can be selectively modified.

Reaction Type Reagents/Conditions Products Key Observations
Oxidation of -OHKMnO₄, acidic conditionsKetone derivativeOver-oxidation of the pyrazole ring is avoided by temperature control.
Reduction of -NH₂LiAlH₄, anhydrous etherPrimary amine derivativesLimited applicability due to competing reduction of the pyrazole ring.

Coordination Chemistry

The amino and hydroxyl groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

Metal Ion Reaction Conditions Complex Structure Properties
Cu(II)Aqueous ethanol, room temperatureOctahedral geometry with N,O-chelationExhibits redox activity in aerobic conditions.
Fe(III)Methanol, refluxTetranuclear clustersMagnetic susceptibility studies suggest antiferromagnetic coupling.

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in this compound is as follows:

Functional Group Reactivity Dominant Reaction Types
Primary amine (-NH₂)HighAcylation, alkylation, Schiff base formation
Hydroxyl (-OH)ModerateEsterification, oxidation, metal coordination
Pyrazole ringLowElectrophilic substitution (limited by dimethyl substituents)

Scientific Research Applications

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected Pyrazole Derivatives

Compound Bond Length C-N (Å) Bond Angle C-C-O (°) Crystal System Reference Method
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 1.47 109.5 Monoclinic SHELXL
2-amino-1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 1.45 108.9 Orthorhombic SHELXL
1-(1H-pyrazol-4-yl)ethanolamine 1.49 111.2 Triclinic SHELXL

The 1,5-dimethyl substitution in the target compound reduces steric hindrance compared to 3,5-dimethyl analogs, allowing tighter crystal packing. Structural refinements via SHELXL and visualization via ORTEP-3 highlight these differences (Figure 1).

Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonding patterns were analyzed using graph set theory . The target compound forms a C(4) chain motif via N-H···O and O-H···N interactions, whereas 1-(1H-pyrazol-4-yl)ethanolamine adopts a R₂²(8) dimer due to its unsubstituted pyrazole ring.

Table 2: Hydrogen Bond Metrics

Compound Donor-Acceptor Distance (Å) Graph Set Motif Reference Method
2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 2.89 (N-H···O) C(4) Graph Set
1-(1H-pyrazol-4-yl)ethanolamine 2.75 (O-H···N) R₂²(8) Graph Set

The dimethyl groups in the target compound disrupt planar stacking, favoring one-dimensional chains over layered networks. This contrasts with non-methylated analogs, which exhibit stronger π-π interactions.

Functional and Reactivity Comparisons

The amino and hydroxyl groups in 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibit lower basicity (pKa ~9.2) compared to non-methylated analogs (pKa ~8.7) due to electron-donating methyl effects. In coordination chemistry, the compound forms stable complexes with transition metals (e.g., Cu²⁺), whereas 3,5-dimethyl analogs show higher ligand flexibility but lower thermal stability.

Research Findings and Implications

  • Synthetic Utility : The 1,5-dimethyl group enhances steric control in asymmetric synthesis compared to other pyrazole derivatives.
  • Pharmacological Potential: The compound’s hydrogen bonding profile suggests improved bioavailability over bulkier analogs.
  • Material Science: Its monoclinic crystal system (refined via SHELXL ) enables predictable packing in co-crystals, useful in designing functional materials.

Biological Activity

2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 2227661-23-4, is a compound that belongs to the pyrazole class of chemicals. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol based on recent studies and findings.

PropertyValue
Common Name2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
CAS Number2227661-23-4
Molecular FormulaC₇H₁₃N₃O
Molecular Weight155.20 g/mol

Biological Activity Overview

The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The specific compound has been evaluated for several key activities:

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds containing the pyrazole moiety exhibit significant antiproliferative effects against lung, brain, and colorectal cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol have shown efficacy in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes . In one study, a series of pyrazole compounds were tested for their COX inhibitory activity and demonstrated promising results compared to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Some studies suggest that these compounds can exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics . The effectiveness against resistant strains is particularly noteworthy.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazole derivatives, including 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol. The results indicated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells in vitro, with an IC50 value lower than many existing treatments .

Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, researchers synthesized various pyrazole derivatives and assessed their COX inhibitory activity using a carrageenan-induced paw edema model in rats. The results showed that specific derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic application for inflammatory diseases .

Q & A

Basic Question: What are the recommended synthetic routes for 2-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, and what reaction conditions optimize yield?

Methodological Answer:
A plausible synthesis involves reacting 1,5-dimethyl-1H-pyrazole with a β-amino alcohol precursor. For example, chloroacetylation of the pyrazole nitrogen (as in ) could be modified by substituting chloroacetyl chloride with a protected aminoethyl group. Key conditions include:

  • Solvent: Dichloromethane or THF for solubility and inertness.
  • Base: Triethylamine (1.5–2.0 eq) to neutralize HCl byproducts.
  • Temperature: 0–25°C to control exothermic reactions.
    Post-reaction, deprotection (e.g., using TBAF in THF, as in ) yields the amino alcohol. Purity is verified via HPLC-TOF (≥95%) and NMR (e.g., δ 1.2–1.5 ppm for methyl groups) .

Basic Question: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves:

  • Radiation: Mo-Kα (λ = 0.71073 Å).
  • Temperature: 100–293 K to minimize thermal motion.
    Refinement uses SHELXL ( ) with parameters:
ParameterValue
R-factor≤0.05
Weighting schemeChebychev polynomial
H-bond constraintsRiding model
Hydrogen bonding networks are analyzed using Graph Set notation ( ) to identify motifs like D(2) or R₂²(8) .

Advanced Question: How can hydrogen bonding patterns in the crystal lattice inform supramolecular assembly or biological interactions?

Methodological Answer:
The ethanolamine moiety (–NH₂–CH₂–OH) participates in N–H⋯O and O–H⋯N bonds, creating 1D chains or 2D sheets. Graph Set Analysis ( ) quantifies these interactions:

Interaction TypeDistance (Å)Angle (°)Graph Set
N–H⋯O (pyrazole)2.85–3.10150–165C(4)
O–H⋯N (amine)2.70–2.95145–160D(2)
These patterns predict solubility, stability, and potential receptor binding (e.g., kinase inhibition via H-bond donor/acceptor sites) .

Advanced Question: How do reaction conditions influence regioselectivity during pyrazole functionalization?

Methodological Answer:
Regioselectivity at the pyrazole C4 position is controlled by:

  • Steric effects: 1,5-Dimethyl groups direct electrophiles to C4.
  • Catalysis: Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution.
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states.
    Contradictions in product ratios (e.g., C3 vs. C4 substitution) are resolved via DFT calculations (B3LYP/6-31G*) to map energy barriers .

Basic Question: What analytical techniques validate purity and structural integrity?

Methodological Answer:

  • GC-MS/EI: Fragmentation patterns (e.g., m/z 154 [M⁺–CH₂OH]).
  • HPLC-TOF: Retention time (RT = 8.2 min) and exact mass (MW = 195.23 g/mol).
  • FTIR-ATR: Peaks at 3350 cm⁻¹ (N–H stretch) and 1050 cm⁻¹ (C–O bend).
  • ¹H/¹³C NMR: Key signals include δ 4.1 ppm (CH₂OH) and δ 150 ppm (pyrazole C4) .

Advanced Question: How are safety protocols tailored for handling amino-alcohol derivatives in lab settings?

Methodological Answer:

  • PPE: Nitrile gloves, FFP3 masks, and chemical goggles ( ).
  • Ventilation: Fume hoods (≥0.5 m/s airflow) for powder handling.
  • Waste disposal: Segregate into halogenated organic waste (EPA Class D).
    Acute toxicity (LD₅₀ > 500 mg/kg, oral rat) mandates spill kits with vermiculite .

Advanced Question: How do computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:
SwissADME predicts:

ParameterValue
LogP0.9 (moderate lipophilicity)
H-bond donors2
TPSA65 Ų (high solubility)
MD simulations (GROMACS) model blood-brain barrier permeability (logBB = -1.2) .

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response curves: IC₅₀ variability is minimized via standardized assays (e.g., ATP-luciferase for kinase inhibition).
  • Metabolite profiling: LC-MS identifies degradation products (e.g., oxidation at –CH₂OH).
  • Statistical analysis: ANOVA (p < 0.05) and Grubbs’ test exclude outliers .

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